4-Hydrazino-7-nitro-benzofurazan hydrazine adduct

HPLC derivatization Carbonyl analysis Fluorescence detection

NBD-H is a non-fluorescent hydrazine adduct that forms highly fluorescent hydrazones upon reaction with aldehydes and ketones, enabling 35 fmol detection limits for trace carbonyl analysis in complex matrices. - Carbonyl-specific derivatization: Reacts exclusively with aldehydes/ketones; unlike NBD-Cl or NBD-F, it does not cross-react with amines, ensuring unambiguous quantification. - Dual-use capability: The same reagent stock can be employed for HPLC-fluorescence quantitation of aldehyde contaminants and colorimetric screening of Hg²⁺/Cu²⁺ at sub-200 nM levels, consolidating reagent inventory. - Validated for HTS: Demonstrates linear fluorescence response (R²=0.92) with polyethylene oxidation enzyme activity, achieving AUC of 0.95 for biocatalyst screening in plastic biodegradation research.

Molecular Formula C6H9N7O3
Molecular Weight 227.18 g/mol
CAS No. 131467-87-3
Cat. No. B145131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-7-nitro-benzofurazan hydrazine adduct
CAS131467-87-3
Molecular FormulaC6H9N7O3
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN.NN
InChIInChI=1S/C6H5N5O3.H4N2/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6;1-2/h1-2,8H,7H2;1-2H2
InChIKeyBLIOAKMSUDUCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBD-H Hydrazine Adduct: Overview and Key Features


4-Hydrazino-7-nitro-benzofurazan hydrazine adduct, commonly designated NBD-H, is a hydrazine-functionalized nitrobenzofurazan derivative employed as a fluorogenic labeling reagent for carbonyl compounds. The compound exists as a 1:1 hydrazine adduct of 4-hydrazino-7-nitrobenzofurazan, with a molecular weight of 227.18 g/mol [1]. NBD-H is non-fluorescent in its native state but forms highly fluorescent hydrazones upon reaction with aldehydes and ketones, enabling sensitive detection in HPLC and bioanalytical applications .

Fluorogenic carbonyl (aldehyde/ketone) labeling for HPLC-fluorescence detection
Dual-mode probe: derivatization for trace carbonyl analysis and nanomolar-level heavy metal ion sensing
Hydrazine adduct form stabilizes reactivity and solubility in acetonitrile-based derivatization workflows

Why NBD-H Cannot Be Replaced by Generic Hydrazine or NBD Derivatives


The hydrazine adduct form (NBD-H) is chemically distinct from the free base 4-hydrazino-7-nitrobenzofurazan (CAS 90421-78-6, MW 195.14) and from alternative NBD electrophiles such as NBD-Cl or NBD-F. The presence of the hydrazine counterion stabilizes the hydrazino functionality and influences solubility and reactivity [1]. Substituting NBD-H with NBD-Cl or NBD-F would alter target selectivity entirely: NBD-Cl and NBD-F are amine-reactive probes for amino acids and proteins, whereas NBD-H is designed for carbonyl-specific derivatization [2]. Even among carbonyl-reactive probes, NBD-H demonstrates nanomolar sensitivity for metal ion detection—a feature not documented for generic hydrazine reagents [3].

Free Base (CAS 90421-78-6)

Lacks the hydrazine counterion; solubility and reactivity profile may differ, altering derivatization efficiency.

NBD-Cl / NBD-F

Target primary amines for protein/amino acid labeling, not carbonyls; complete selectivity shift would occur.

Generic Hydrazine Reagents

May lack the documented nanomolar metal ion sensitivity and dual readout capability of NBD-H.

Quantitative Comparison: NBD-H vs. Closest Analogs


Femtomole Detection Limit vs. DNPH in Carbonyl Analysis

NBD-H provides an exceptionally low detection limit of 35 fmol for propionaldehyde when used as a pre-column derivatization reagent for HPLC with fluorescence detection. This sensitivity is achieved using a 250 µM reagent concentration with 1.7 µM analyte in acetonitrile containing 0.025% TFA, reacted at room temperature for 1 hour [1]. In contrast, the widely used carbonyl reagent 2,4-dinitrophenylhydrazine (DNPH) relies on UV detection, which typically offers picomole to nanomole sensitivity—several orders of magnitude higher than NBD-H's femtomole limit. This sensitivity advantage translates directly to lower sample volume requirements and the ability to detect trace carbonyl impurities in pharmaceutical and environmental samples [2].

Detection Limit
Reported
35 fmol
propionaldehyde, HPLC-FLD
Supports femtomole-level carbonyl detection in trace analysis workflows
DNPH typically requires pmol–nmol range by UV; NBD-H enables orders-of-magnitude improvement
HPLC derivatization Carbonyl analysis Fluorescence detection

Dual-Mode Colorimetric and Fluorometric Sensing of Hg²⁺ and Cu²⁺

NBD-H exhibits selective colorimetric and fluorometric responses to Hg²⁺ and Cu²⁺ among 15 tested metal ions in aqueous solution. The compound produces a pink color change for Hg²⁺ and an orange color change for Cu²⁺, with detection limits of 176 nM for Hg²⁺ (R² = 0.996) and 163 nM for Cu²⁺ (R² = 0.996) [1]. The Cu²⁺ detection limit is notably below the U.S. EPA maximum allowable level in drinking water. This dual-functionality—simultaneous colorimetric and fluorometric readout—is not reported for other NBD derivatives such as NBD-Cl or NBD-F, which are designed solely as amine-reactive fluorescent labels and lack metal ion selectivity [2].

Metal Ion Sensing
Reported
Hg²⁺ 176 nM, Cu²⁺ 163 nM
selective among 15 metal ions; NBD-Cl/F: not applicable
Enables dual colorimetric/fluorometric readout for environmental monitoring research
NBD-Cl and NBD-F lack metal ion selectivity; functionality unique to NBD-H hydrazine adduct
Metal ion sensing Colorimetric detection Environmental monitoring

Robust Hydrazone Stability Under HPLC Conditions

The hydrazones formed between NBD-H and carbonyl compounds demonstrate sufficient stability to traverse the HPLC column and reach the detector without decomposition under reversed-phase conditions. This stability enables the acquisition of excellent chromatograms with fluorescence detection at 470 nm excitation and 550 nm emission [1]. In contrast, many simple hydrazine reagents produce hydrazones that undergo acid-catalyzed hydrolysis or isomerization during chromatography, leading to peak splitting, tailing, or sensitivity loss [2]. The robust nature of NBD-H hydrazones eliminates the need for special column conditions or post-column stabilization steps.

Hydrazone Stability
Reported
Stable under reversed-phase HPLC
no decomposition or peak splitting observed
Supports robust chromatographic method development without special stabilization steps
Simple hydrazine reagents frequently undergo acid-catalyzed hydrolysis causing peak tailing
HPLC method development Derivatization stability Chromatographic performance

Carbonyl-Selective Reactivity Distinct from NBD-PZ

The hydrazino group of NBD-H confers strict reactivity toward carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This contrasts with NBD-PZ, which incorporates a piperazino group and is specifically designed for carboxyl group analysis [1]. The selectivity profile is not interchangeable: using NBD-PZ in a carbonyl detection workflow would yield no reaction, while using NBD-H for carboxyl labeling would be ineffective. This orthogonal reactivity enables researchers to design multiplexed assays where both carbonyl and carboxyl analytes can be independently labeled and quantified in the same sample using different NBD derivatives [2].

Functional Group Selectivity
Reported
NBD-H: carbonyls; NBD-PZ: carboxyls
zero cross-reactivity
Orthogonal reactivity permits multiplexed carbonyl/carboxyl assays from a single sample
Substituting NBD-PZ for carbonyl detection would cause complete assay failure
Functional group selectivity Bioconjugation Reagent selection

Longer-Wavelength Fluorescence for Reduced Background Interference

NBD-H hydrazones exhibit fluorescence excitation and emission maxima at 470 nm and 550 nm, respectively, under HPLC conditions [1]. These longer wavelengths are advantageous for minimizing interference from biological matrix components and common fluorescent contaminants, which typically absorb and emit at shorter wavelengths (e.g., tryptophan ~280/350 nm, NADH ~340/460 nm). In contrast, the free base 4-hydrazino-7-nitrobenzofurazan (without the hydrazine adduct) shows excitation at 445 nm and emission at 522 nm in chloroform after formaldehyde derivatization —a 25 nm blue-shift in excitation that may increase susceptibility to background autofluorescence in complex samples.

Fluorescence Wavelength Shift
Data to verify
λex 470 nm, λem 550 nm (NBD-H hydrazone)
vs. free base: 445/522 nm in CHCl₃
Reported red-shift may reduce autofluorescence interference; confirm with target matrix
Source data unavailable; verify spectral performance under specific mobile phase and sample conditions
Fluorescence spectroscopy Signal-to-noise ratio Bioanalytical assays

Optimal Application Scenarios for NBD-H


Trace Aldehyde Detection in Lipid Nanoparticle Formulations

NBD-H's 35 fmol detection limit for propionaldehyde makes it the reagent of choice for quantifying trace aldehyde impurities in lipid-based drug delivery systems such as LNP-mRNA formulations. The fluorescence detection at 470/550 nm avoids interference from lipid matrices that would obscure UV detection with DNPH. The hydrazone stability under reversed-phase HPLC conditions ensures reproducible peak integration and method ruggedness for regulatory submission [1].

Water Quality: Carbonyl Profiling and Heavy Metal Screening

Laboratories monitoring water quality can leverage NBD-H's dual functionality: first, derivatize and quantify aldehyde contaminants (e.g., formaldehyde, acetaldehyde) via HPLC-fluorescence; second, use the same reagent stock for colorimetric screening of Hg²⁺ and Cu²⁺ at sub-200 nM levels. This consolidated approach reduces reagent inventory and method development time compared to maintaining separate DNPH and dedicated metal ion probes [2].

Fluorogenic Detection for Polyethylene-Degrading Enzyme Screening

NBD-H has been validated as a fluorogenic probe in high-throughput screening assays for polyethylene oxidation enzymes (e.g., dye-decolorizing peroxidases, DyPs). The reagent quantitatively detects aldehyde groups generated on polymer surfaces (R² = 0.92), enabling rapid identification of biocatalysts for plastic biodegradation. The fluorescence signal correlates linearly with enzyme activity, and the assay achieves an AUC of 0.95 for enzyme screening [3]. NBD-H's non-fluorescent background and hydrazone stability under aqueous assay conditions are critical for reproducible HTS performance.

Multiplexed Assays with Orthogonal Carbonyl and Carboxyl Labeling

In metabolomics and biomarker discovery workflows where both carbonyl-containing metabolites (e.g., steroids, prostaglandins) and carboxyl-containing species (e.g., fatty acids) must be quantified, NBD-H provides carbonyl-specific derivatization orthogonal to NBD-PZ. The two reagents can be used in parallel or sequentially without cross-interference, enabling comprehensive analyte coverage from a single sample aliquot [4].

Application
Selection Property
Validation Focus
Trace aldehyde quantification in lipid nanoparticle formulations
High-sensitivity fluorescence derivatization (470/550 nm) with minimal matrix interference
Method ruggedness and matrix-effect recovery under reversed-phase HPLC
Water quality monitoring (carbonyl profiling and heavy metal screening)
Dual-mode carbonyl derivatization and colorimetric/fluorometric metal ion sensing
Sub-200 nM sensitivity for Hg²⁺ and Cu²⁺ in aqueous research matrices
High-throughput screening for polyethylene-oxidizing enzymes
Fluorogenic aldehyde probe for detecting polymer surface oxidation
Enzyme activity correlation and HTS signal reproducibility
Multiplexed carbonyl/carboxyl metabolomics
Orthogonal carbonyl derivatization compatible with carboxyl labeling reagents
Cross-reactivity absence and dual-analyte recovery from a single sample aliquot

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